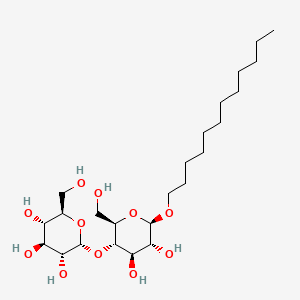

n-DODECYL-beta-D-MALTOSIDE

Description

Dodecyl Maltoside is an alkyl disaccharide compound and polar surfactant, with potential adenoviral transduction-enhancing activity. Upon administration as a bladder wash, dodecyl maltoside (DDM) acts as a surfactant and enhances adenoviral transduction and infection of the bladder urothelium. This may allow for an efficient delivery of oncolytic viruses in the treatment of bladder cancer.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-QKMCSOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988948 | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dodecyl maltoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69227-93-6 | |

| Record name | Dodecyl β-D-maltoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl maltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DODECYL .BETA.-D-MALTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI107E57B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

n-DODECYL-β-D-MALTOSIDE (DDM): A Comprehensive Technical Guide to its Critical Micelle Concentration and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of n-Dodecyl-β-D-maltoside (DDM), a non-ionic detergent pivotal in the field of membrane protein research. This guide will delve into the critical micelle concentration (CMC) of DDM, the experimental protocols for its determination, and its crucial role in the solubilization and stabilization of membrane proteins for structural and functional studies.

Core Concepts: Understanding Micellization and its Importance

n-Dodecyl-β-D-maltoside is an amphipathic molecule, possessing both a hydrophilic maltose (B56501) head group and a hydrophobic dodecyl alkyl tail.[1][2] This dual nature drives its self-assembly in aqueous solutions. At low concentrations, DDM exists as individual monomers. However, as the concentration increases, it reaches a critical point, the Critical Micelle Concentration (CMC) , where the monomers spontaneously associate to form micelles.[3] These micelles are stable, globular structures with a hydrophobic core and a hydrophilic shell, capable of encapsulating membrane proteins, thereby shielding their hydrophobic domains from the aqueous environment.[4]

The CMC is a crucial parameter for any application involving detergents. Working above the CMC is essential for the effective solubilization of membrane proteins.[5] Conversely, a low CMC can make the detergent difficult to remove by methods like dialysis.[6]

Critical Micelle Concentration of n-DODECYL-β-D-MALTOSIDE

The CMC of DDM is influenced by various experimental conditions such as temperature, pressure, and the composition of the buffer, including the presence of salts and other additives.[3] Below is a summary of reported CMC values for DDM under different conditions.

| Parameter | Value (mM) | Condition | Source(s) |

| CMC in Water | ~0.18 | Water | [7] |

| CMC in Water | ~0.17 | Water | [1][2][5] |

| CMC Range | 0.1 - 0.6 | Not specified | [6][8] |

| Effect of NaCl | Decreases | Presence of NaCl | [7] |

| Effect of Sucrose | Decreases | Presence of Sucrose | [7] |

| Effect of Urea | Increases | Presence of Urea | [7] |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a detergent. The choice of method often depends on the nature of the surfactant and the available instrumentation.[9] For non-ionic surfactants like DDM, methods that do not rely on charge, such as surface tensiometry and fluorescence spectroscopy, are particularly suitable.[10]

Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers accumulate at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension plot occurs.[3][11]

Protocol:

-

Prepare a stock solution of DDM in the desired buffer.

-

Create a series of dilutions of the DDM stock solution.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the DDM concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as 8-Anilino-1-naphthalenesulfonic acid (ANS) or pyrene, whose fluorescence properties change upon moving from a polar (aqueous) to a non-polar (micellar core) environment.[11][12] Below the CMC, the probe is in the aqueous environment and exhibits a certain fluorescence intensity. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a significant change in its fluorescence quantum yield and/or emission wavelength.

Protocol:

-

Prepare a stock solution of the fluorescent probe (e.g., ANS) in an appropriate solvent.

-

Prepare a series of DDM solutions of varying concentrations in the desired buffer.

-

Add a small, constant amount of the fluorescent probe stock solution to each DDM dilution.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence intensity (or emission maximum) of each sample using a spectrofluorometer.

-

Plot the fluorescence intensity as a function of the DDM concentration.

-

The CMC is identified as the concentration at which a sharp increase in fluorescence intensity is observed.[12]

Light Scattering

Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles in that solution. Below the CMC, the scattering intensity is low as it is primarily due to small monomers. Above the CMC, the formation of much larger micelles leads to a significant increase in light scattering.[13]

Protocol:

-

Prepare a series of DDM solutions of varying concentrations in a filtered, dust-free buffer.

-

Measure the intensity of scattered light for each solution using a light scattering instrument (e.g., a dynamic light scattering or static light scattering apparatus).

-

Plot the scattered light intensity as a function of DDM concentration.

-

The CMC is determined from the concentration at which a sharp increase in scattering intensity occurs.

Visualization of Experimental Workflows and Logical Relationships

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for CMC determination and the role of DDM in membrane protein research.

Caption: Workflow for Determining the Critical Micelle Concentration (CMC) of DDM.

Role of n-DODECYL-β-D-MALTOSIDE in Membrane Protein Research

DDM is a detergent of choice for the study of membrane proteins due to its mild, non-denaturing properties.[14] Membrane proteins are notoriously difficult to study because of their hydrophobic nature and integration within the lipid bilayer.[14] DDM effectively extracts these proteins from their native membrane environment by forming mixed micelles, thereby maintaining the protein's native structure and function.[14] This solubilization is a critical first step for a variety of downstream applications, including:

-

Purification: Once solubilized, membrane proteins can be purified using standard chromatographic techniques.

-

Structural Biology: DDM-solubilized membrane proteins are amenable to structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).[14]

-

Functional Assays: The gentle nature of DDM often preserves the biological activity of the solubilized protein, allowing for functional characterization.[1]

-

In Vitro Reconstitution: DDM can be used to reconstitute purified membrane proteins into artificial lipid bilayers or nanodiscs for further study.[15]

The process of membrane protein extraction using DDM is a fundamental technique in many research laboratories.

Caption: The Role of DDM in Membrane Protein Extraction and Downstream Analysis.

References

- 1. goldbio.com [goldbio.com]

- 2. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. Detergent n-Decyl-β-D-maltoside | CAS 82494-09-5 Dojindo [dojindo.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. caymanchem.com [caymanchem.com]

- 8. n-Dodecyl-β-D-maltoside Detergent | AAT Bioquest [aatbio.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. justagriculture.in [justagriculture.in]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of n-Dodecyl-β-D-maltoside in Membrane Protein Research: A Technical Guide

An In-depth Examination of the Function, Properties, and Practical Application of a Key Non-ionic Detergent for Researchers, Scientists, and Drug Development Professionals.

n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent that has become an indispensable tool in the fields of biochemistry, structural biology, and pharmacology. Its efficacy in solubilizing, stabilizing, and purifying membrane proteins without compromising their native structure and function has established it as a detergent of choice for numerous research applications.[1][2][3] This technical guide provides a comprehensive overview of the core functions of DDM, its physicochemical properties, and detailed protocols for its application in membrane protein research.

Core Function: A Gentle Chaperone for Membrane Proteins

The primary function of n-Dodecyl-β-D-maltoside stems from its amphipathic nature, possessing a hydrophilic maltose (B56501) head group and a hydrophobic dodecyl alkyl chain.[1] This structure allows DDM to disrupt the lipid bilayer of cell membranes and extract embedded proteins.[1][3] Unlike harsh ionic detergents that can denature proteins, the non-ionic character of DDM facilitates a milder solubilization process, preserving the protein's structural integrity and biological activity.[1][2]

Once a membrane protein is extracted, DDM molecules form a micelle around its hydrophobic transmembrane domains, effectively shielding them from the aqueous environment and preventing aggregation.[1] This protein-detergent complex mimics the native lipid bilayer, thereby maintaining the protein in a soluble and often functional state.[3] This stabilization is crucial for downstream applications such as purification, functional assays, and structural determination by techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1] Furthermore, DDM has been shown to aid in the refolding of denatured membrane proteins and can also stabilize and even activate certain enzymes.[2][4]

Physicochemical Properties of n-Dodecyl-β-D-maltoside

A thorough understanding of the physicochemical properties of DDM is essential for its effective use in experimental design. The following table summarizes key quantitative data for DDM.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₁₁ | [5] |

| Molecular Weight | 510.6 g/mol | [5] |

| Critical Micelle Concentration (CMC) | 0.16 - 0.19 mM | [1] |

| Aggregation Number | 98 | [6] |

| Micellar Weight | ~50,000 - 70,000 Da | [7][8] |

| Appearance | White crystalline powder | [9] |

| Solubility | Soluble in water | [10] |

Visualizing the Role of DDM in Membrane Protein Research

To better illustrate the function and application of n-Dodecyl-β-D-maltoside, the following diagrams depict its mechanism of action and a typical experimental workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving n-Dodecyl-β-D-maltoside.

Membrane Protein Solubilization

This protocol outlines the initial extraction of a target membrane protein from the cell membrane.

Materials:

-

Isolated cell membranes containing the overexpressed target protein.

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors.

-

10% (w/v) n-Dodecyl-β-D-maltoside (DDM) stock solution.

Procedure:

-

Thaw the isolated cell membranes on ice.

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Slowly add the 10% DDM stock solution to the membrane suspension to a final concentration of 1-2% (w/v) while gently stirring on ice.

-

Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for efficient solubilization.

-

Transfer the suspension to ultracentrifuge tubes and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in DDM micelles, for subsequent purification.

Affinity Purification of a His-tagged Membrane Protein

This protocol describes the purification of a solubilized, His-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

-

Solubilized membrane protein extract (from the previous step).

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% (w/v) DDM.

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% (w/v) DDM.

-

Ni-NTA affinity resin.

Procedure:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Wash Buffer.

-

Load the solubilized membrane protein extract onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound His-tagged membrane protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing the pure protein and proceed to the next step, such as size exclusion chromatography for further polishing and buffer exchange.

Protein Crystallization by Vapor Diffusion

This protocol provides a general guideline for setting up crystallization trials for a purified membrane protein using the hanging drop vapor diffusion method.

Materials:

-

Purified and concentrated membrane protein (5-10 mg/mL) in a buffer containing DDM (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 0.02% DDM).

-

Crystallization screens (commercially available kits of pre-formulated crystallization conditions).

-

24-well crystallization plates and siliconized glass cover slips.

Procedure:

-

Pipette 500 µL of the crystallization solution from the screen into the reservoir of a well in the crystallization plate.

-

On a clean cover slip, pipette a 1 µL drop of the purified protein solution.

-

Pipette a 1 µL drop of the reservoir solution and mix it with the protein drop.

-

Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

-

Repeat this process for all conditions in the crystallization screen.

-

Store the crystallization plates in a temperature-controlled environment (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.

References

- 1. tandfonline.com [tandfonline.com]

- 2. cube-biotech.com [cube-biotech.com]

- 3. ccp4bb.blogspot.com [ccp4bb.blogspot.com]

- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 6. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. mdpi.com [mdpi.com]

n-Dodecyl-β-D-Maltoside: A Technical Guide for Researchers

n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent widely recognized for its gentle yet effective properties in the solubilization, stabilization, and purification of membrane proteins.[1][2] Its unique molecular structure, consisting of a hydrophilic maltose (B56501) head group and a twelve-carbon alkyl chain, makes it an indispensable tool in structural biology, biochemistry, and drug development.[3] This guide provides an in-depth overview of DDM's properties, its applications in research, and detailed experimental protocols.

Physicochemical Properties of n-Dodecyl-β-D-Maltoside

The efficacy of DDM in biochemical applications is rooted in its specific physicochemical characteristics. A summary of these properties is presented below.

| Property | Value |

| Synonyms | DDM, Dodecyl Maltoside, Lauryl-β-D-maltoside[4][5] |

| CAS Number | 69227-93-6[4][6] |

| Molecular Formula | C₂₄H₄₆O₁₁[4][6] |

| Molecular Weight | 510.6 g/mol [4] |

| Appearance | White crystalline powder[7][8] |

| Critical Micelle Concentration (CMC) | Approximately 0.17-0.18 mM in water[1][2][4][6]. The CMC is affected by solutes, decreasing with NaCl or sucrose (B13894) and increasing with urea.[4] |

| Melting Point | 224-226 °C[7][9][10] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 2 mg/ml, Water: 50 mg/ml (sonication may be required)[4][7][11][12] |

| Purity | >99.5% (Crystallization-grade)[8] |

Core Applications in Research

DDM's mild, non-denaturing nature makes it a preferred choice for a variety of research applications, particularly those involving sensitive membrane proteins.

Membrane Protein Solubilization and Purification: DDM is highly effective at extracting membrane proteins from their native lipid bilayers while preserving their structural integrity and biological activity.[1][3] This is crucial for studying notoriously difficult proteins like G-protein coupled receptors (GPCRs) and ion channels.[1] Unlike harsher ionic detergents that can denature proteins, DDM forms stable mixed micelles with the protein, keeping it soluble in aqueous solutions.[2][3] It has been successfully used to solubilize a range of proteins, including mitochondrial cytochrome c oxidase, the multidrug-transporter protein EmrE, and the nucleoside-specific porin protein Tsx.[2][5][6]

Structural Biology: The ability of DDM to maintain the native conformation of membrane proteins is paramount for high-resolution structural analysis.[1] It is a favored detergent in X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) studies.[1][3] In fact, DDM has been instrumental in determining the atomic structures of over 400 different membrane proteins.[13]

Enzyme Stabilization and Activation: DDM is known to stabilize and, in some cases, activate enzymes.[3][14] Its non-ionic character prevents interference with enzymatic assays, and it can protect enzymes from aggregation and degradation, thereby extending their functional lifespan in solution.[14] This makes it a valuable tool for enzyme kinetics studies and the development of reliable enzymatic assays.[14] It has been shown to improve the solubility and activity of enzymes like lipases, ATPases, and cytochrome complexes.[1]

Proteoliposome Formation: DDM facilitates the creation of proteoliposomes and other model membrane systems. These reconstituted systems are essential for studying lipid-protein interactions and the function of membrane proteins in a controlled lipid environment.[1]

Mechanism of Membrane Protein Solubilization

The process of solubilizing a membrane protein with DDM involves the disruption of the lipid bilayer and the formation of protein-detergent and lipid-detergent mixed micelles. At concentrations above its CMC, DDM monomers assemble into micelles which can then integrate into the cell membrane, ultimately leading to the extraction of the protein.

Experimental Protocols

While specific conditions must be optimized for each protein, the following section outlines a general workflow for the extraction and purification of a membrane protein using DDM.

General Protocol for Membrane Protein Extraction and Purification

1. Membrane Preparation:

-

Harvest cells expressing the target protein.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).

-

Lyse the cells using a suitable method (e.g., sonication, dounce homogenization, or high-pressure homogenizer).

-

Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes) to pellet intact cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction at high speed (e.g., 100,000 x g for 1 hour).

-

Discard the supernatant and wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

2. Solubilization:

-

Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).[13]

-

Add DDM to the membrane suspension to a final concentration typically between 1% and 2% (w/v). The optimal concentration needs to be determined empirically.

-

Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C to allow for solubilization.

-

Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

-

The supernatant now contains the solubilized membrane proteins.

3. Affinity Purification:

-

If the target protein is tagged (e.g., with a His-tag or Strep-tag), incubate the solubilized fraction with the appropriate affinity resin (e.g., Ni-NTA or Strep-Tactin resin) for 1-2 hours at 4°C.

-

Load the mixture onto a chromatography column.

-

Wash the column extensively with a wash buffer containing a low concentration of DDM (typically just above the CMC, e.g., 0.02-0.05%) to remove non-specifically bound proteins.

-

Elute the target protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or desthiobiotin for Strep-tagged proteins), also supplemented with a low concentration of DDM.

4. Further Purification (Optional):

-

For higher purity, the eluted protein can be subjected to size-exclusion chromatography (SEC).

-

The SEC running buffer should also contain DDM at a concentration above its CMC to maintain protein solubility. This step also serves to exchange the buffer and remove aggregated protein.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mpbio.com [mpbio.com]

- 6. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 7. n-Dodecyl-beta-D-maltoside | 69227-93-6 [chemicalbook.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 69227-93-6 | D-8823 [biosynth.com]

- 11. This compound | CAS 69227-93-6 | Cayman Chemical | Biomol.com [biomol.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

The Amphiphilic Virtuoso: A Technical Guide to DDM Detergent in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

n-Dodecyl-β-D-maltoside (DDM) stands as a cornerstone detergent in the challenging field of membrane protein research. Its gentle yet effective nature makes it an indispensable tool for solubilizing, stabilizing, and purifying these elusive proteins for structural and functional studies. This technical guide delves into the core of DDM's utility, its amphiphilic character, and provides practical insights for its application in the laboratory.

The Dual Personality: Understanding DDM's Amphiphilicity

DDM's efficacy lies in its amphiphilic structure, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. This dual nature allows it to bridge the gap between the aqueous environment of the lab and the lipid-rich domain of the cell membrane. The molecule consists of a hydrophilic maltose (B56501) head group and a hydrophobic dodecyl alkyl tail.[1][2] This structure is key to its ability to gently extract membrane proteins from their native lipid bilayer while preserving their structural integrity and function.[3][4]

At low concentrations in an aqueous solution, DDM exists as monomers. However, as the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC). Above the CMC, DDM monomers self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the aqueous solvent.[1] It is these micelles that are crucial for solubilizing membrane proteins.

Quantitative Properties of DDM

A thorough understanding of DDM's physicochemical properties is essential for its effective use in experimental design. The following table summarizes key quantitative data for DDM.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₁₁ | [5][6] |

| Molecular Weight | 510.6 g/mol | [5][7] |

| Critical Micelle Concentration (CMC) | ~0.17 mM (in water) | [3][4][6][8] |

| Aggregation Number | 78 - 149 | [8] |

| Micelle Molecular Weight | ~65-70 kDa | [2] |

The low CMC of DDM is advantageous as it means less detergent is required to maintain protein solubility after the initial extraction, which can be beneficial for downstream applications.[1]

Visualizing the Molecular World of DDM

To better understand the concepts discussed, the following diagrams illustrate the structure of DDM, the process of membrane protein solubilization, and a typical purification workflow.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 2. mdpi.com [mdpi.com]

- 3. goldbio.com [goldbio.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

n-DODECYL-beta-D-MALTOSIDE for beginners in protein science

An In-Depth Technical Guide to n-Dodecyl-β-D-Maltoside (DDM) in Protein Science

Introduction

n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent that has become an indispensable tool in the field of membrane protein biochemistry. Its gentle, non-denaturing properties make it highly effective at solubilizing and stabilizing membrane proteins, thereby preserving their native structure and function. This is crucial for a wide range of applications, from basic structural studies using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to functional assays and drug development initiatives. The unique molecular structure of DDM, featuring a hydrophobic twelve-carbon alkyl chain and a hydrophilic maltose (B56501) headgroup, allows it to effectively disrupt lipid bilayers and form stable protein-detergent micelles.

Core Properties of n-Dodecyl-β-D-Maltoside

The efficacy of DDM as a detergent is rooted in its physicochemical properties. Understanding these parameters is essential for designing and optimizing experimental protocols. Key quantitative data for DDM are summarized in the table below.

| Property | Value | Description |

| Molecular Weight | 510.62 g/mol | The mass of one mole of DDM. |

| Critical Micelle Concentration (CMC) | 0.17 mM (in water) | The concentration at which DDM monomers begin to self-assemble into micelles. This is a key parameter for solubilization. |

| Aggregation Number | ~100 | The average number of DDM molecules that form a single micelle. |

| Micelle Molecular Weight | ~50,000 g/mol | The average molecular weight of a DDM micelle. |

| Appearance | White crystalline powder | The physical state of DDM at room temperature. |

| Solubility | Soluble in water | DDM readily dissolves in aqueous solutions to form a clear solution. |

Mechanism of Action in Membrane Protein Solubilization

The primary function of DDM in protein science is to extract membrane proteins from their native lipid bilayer environment. This process involves the detergent's amphipathic nature, where the hydrophobic tails interact with the transmembrane domains of the protein and the hydrophobic lipid core, while the hydrophilic headgroups interact with the aqueous solvent and the hydrophilic portions of the protein.

The solubilization process can be visualized as a multi-step workflow. Initially, DDM monomers insert into the lipid bilayer. As the concentration of DDM increases and surpasses its Critical Micelle Concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, leading to the formation of mixed micelles containing protein, detergent, and some lipids.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol provides a general framework for extracting a target membrane protein from the inner membrane of E. coli.

Materials:

-

Cell paste from E. coli expressing the target membrane protein.

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 10 µg/mL DNase I.

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% (w/v) n-Dodecyl-β-D-Maltoside (DDM).

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.02% (w/v) DDM.

-

Ultracentrifuge and appropriate rotors.

-

Dounce homogenizer.

Methodology:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer (approximately 5 mL per gram of paste). Lyse the cells using a French press or sonication.

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and inclusion bodies.

-

Pellet Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant and gently resuspend the membrane pellet in ice-cold Solubilization Buffer. Use a Dounce homogenizer for efficient resuspension.

-

Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for complete solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Purification: The resulting supernatant contains the solubilized membrane protein in DDM micelles and is ready for subsequent purification steps, such as affinity chromatography. During purification, it is crucial to include a low concentration of DDM (e.g., 0.02%) in all buffers to maintain protein stability.

Logical Relationships in DDM Functionality

The effectiveness of DDM is a direct result of its molecular architecture. The interplay between its hydrophobic and hydrophilic components dictates its behavior in solution and its interaction with membrane proteins.

Application in Drug Development and Signaling Pathways

Membrane proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are major targets for therapeutic drugs. The study of these proteins is often hampered by the difficulty in extracting and stabilizing them. DDM has been instrumental in the structural determination of numerous important drug targets, providing insights into their mechanism of action and enabling structure-based drug design.

For instance, understanding the signaling pathway of a GPCR requires the isolation of a stable, functional receptor. DDM is frequently the detergent of choice for this purpose.

Conclusion

n-Dodecyl-β-D-maltoside is a powerful and versatile detergent that has revolutionized the study of membrane proteins. Its gentle nature, combined with well-characterized physicochemical properties, allows researchers to extract and stabilize these challenging molecules in a state that is amenable to functional and structural characterization. From elucidating fundamental biological processes to facilitating the design of novel therapeutics, DDM remains a cornerstone of modern protein science. A thorough understanding of its properties and appropriate application through optimized protocols is key to achieving success in membrane protein research.

The Pivotal Role of Lauryl Maltoside in Membrane Protein Research and Drug Development: A Technical Guide

An in-depth exploration of the chemical structure of n-dodecyl-β-D-maltoside (lauryl maltoside) and its profound implications for the stabilization, solubilization, and characterization of membrane proteins, crucial for advancing scientific research and pharmaceutical innovation.

Lauryl maltoside, a non-ionic detergent, has established itself as an indispensable tool in the fields of biochemistry, molecular biology, and drug development. Its unique amphipathic nature, combining a hydrophilic maltose (B56501) headgroup with a hydrophobic dodecyl tail, allows it to gently extract membrane proteins from their native lipid bilayer environment while preserving their structural integrity and biological function. This technical guide delves into the chemical properties of lauryl maltoside, providing detailed experimental protocols for its application and illustrating its central role in the purification and analysis of membrane proteins, which constitute a significant portion of therapeutic drug targets.

The Chemical Architecture of Lauryl Maltoside and Its Functional Significance

Lauryl maltoside, systematically named n-dodecyl-β-D-maltoside (DDM), is a glycosidic surfactant with the chemical formula C₂₄H₄₆O₁₁. Its structure consists of a disaccharide, maltose, linked to a twelve-carbon alkyl chain via a β-glycosidic bond. This arrangement confers upon the molecule its amphipathic character, which is fundamental to its function as a detergent.

The long hydrophobic dodecyl chain readily partitions into the hydrophobic core of the lipid bilayer, disrupting the membrane structure. Simultaneously, the bulky and highly water-soluble maltose headgroup interacts favorably with the aqueous solvent. This dual nature allows lauryl maltoside molecules to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles create a hydrophobic environment within their core, which can encapsulate the transmembrane domains of membrane proteins, effectively mimicking the native lipid bilayer.[1]

The non-ionic character of the maltose headgroup is a key attribute. Unlike ionic detergents, which can denature proteins by disrupting ionic interactions, lauryl maltoside's lack of charge results in milder protein-detergent interactions. This "gentle" nature is paramount for maintaining the native conformation and, consequently, the biological activity of the solubilized membrane proteins.

Physicochemical Properties of Lauryl Maltoside

A comprehensive understanding of the physicochemical properties of lauryl maltoside is essential for its effective use in experimental design. The following table summarizes key quantitative data for this detergent.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₁₁ | [2] |

| Molecular Weight | 510.62 g/mol | [2] |

| Critical Micelle Concentration (CMC) | 0.15 - 0.19 mM (in water) | [3] |

| Aggregation Number | ~98 | [4] |

| Micellar Molecular Weight | ~50,000 Da | [1] |

| Melting Point | 224 - 226 °C | |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | [5] |

Experimental Protocols: Harnessing Lauryl Maltoside for Membrane Protein Research

The utility of lauryl maltoside is best demonstrated through its application in established experimental protocols. Below are detailed methodologies for the extraction and purification of membrane proteins, with a specific focus on G protein-coupled receptors (GPCRs), a major class of drug targets.

I. Protocol for Membrane Protein Extraction from Cultured Cells

This protocol outlines the general steps for solubilizing membrane proteins from cultured mammalian cells using lauryl maltoside.

Materials:

-

Cultured cells expressing the target membrane protein

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate tubes

Methodology:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove residual media and serum.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Removal of Insoluble Debris: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer (containing 1% DDM). The volume should be adjusted to achieve a final protein concentration of approximately 5-10 mg/mL.

-

Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator) to allow for efficient solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins in DDM micelles. This fraction is now ready for subsequent purification steps.[6][7]

II. Protocol for Affinity Purification of a Histidine-Tagged GPCR

This protocol describes the purification of a lauryl maltoside-solubilized, histidine-tagged G protein-coupled receptor (GPCR) using immobilized metal affinity chromatography (IMAC).

Materials:

-

Solubilized membrane protein fraction (from Protocol I)

-

IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05% (w/v) DDM

-

IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05% (w/v) DDM

-

Ni-NTA (Nickel-Nitriloacetic Acid) affinity resin

-

Chromatography column

Methodology:

-

Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of IMAC Wash Buffer.

-

Binding: Load the solubilized membrane protein fraction onto the equilibrated Ni-NTA column. The flow rate should be slow to allow for efficient binding of the histidine-tagged protein to the resin.

-

Washing: Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins. The presence of a low concentration of DDM (above the CMC) is crucial to maintain the solubility of the target protein.

-

Elution: Elute the bound GPCR from the column using IMAC Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and Western blotting.

-

Buffer Exchange (Optional): The purified protein can be buffer-exchanged into a final storage buffer (e.g., using size-exclusion chromatography) containing a low concentration of DDM (e.g., 0.02%) for long-term stability.[8][9]

Visualizing Experimental Workflows with Lauryl Maltoside

To further elucidate the role of lauryl maltoside in membrane protein research, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Implications for Drug Development

The ability to isolate and characterize membrane proteins in their active state is of paramount importance for drug discovery and development. A vast number of therapeutic targets, including GPCRs, ion channels, and transporters, are integral membrane proteins. Lauryl maltoside plays a critical role in this process by enabling:

-

High-Throughput Screening: Solubilized and purified receptors can be used in high-throughput screening assays to identify novel drug candidates that modulate their activity.

-

Structure-Based Drug Design: The use of lauryl maltoside has been instrumental in the successful crystallization and structure determination of numerous membrane proteins.[6] These high-resolution structures provide a detailed blueprint for the rational design of new drugs with improved specificity and efficacy.

-

Functional Characterization of Drug-Target Interactions: By maintaining the functional integrity of the target protein, lauryl maltoside allows for the detailed in vitro characterization of drug-receptor interactions, including binding affinity and kinetics.

References

- 1. n-ドデシル β-D-マルトシド ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 8. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

physical and chemical properties of n-DODECYL-beta-D-MALTOSIDE

An In-depth Technical Guide to n-Dodecyl-β-D-maltoside (DDM)

Introduction

n-Dodecyl-β-D-maltoside, commonly abbreviated as DDM, is a non-ionic detergent widely utilized in biochemical and structural biology research.[1][2] Its molecular structure consists of a hydrophilic maltose (B56501) head group and a hydrophobic twelve-carbon alkyl chain.[1][2][3] This amphipathic nature makes it highly effective at disrupting lipid bilayers and solubilizing membrane proteins while preserving their native conformation and activity, a crucial aspect for structural and functional studies.[1][4][5] DDM is considered a gentle detergent, superior to many ionic detergents that can cause protein denaturation.[1][2] Its low critical micelle concentration (CMC) allows for effective solubilization at low detergent concentrations.[1]

Physical and Chemical Properties

The physical and chemical characteristics of n-Dodecyl-β-D-maltoside are summarized below. These properties are critical for its application in laboratory settings, particularly for the study of membrane proteins.

Physical Properties

| Property | Value | References |

| Appearance | White to off-white powder/crystalline solid. | [6][7][8][9][10] |

| Molecular Formula | C₂₄H₄₆O₁₁ | [3][6][10][11][12] |

| Molecular Weight | 510.6 g/mol | [3][8][11][12] |

| Melting Point | 217-226 °C | [3][7][10][13] |

| Solubility | Soluble in water (up to 100 mg/mL); also soluble in ethanol, DMSO, and DMF.[9][11][14][15][16] Sonication may be required for complete dissolution in water.[11] | [9][11][14][15][16] |

| Critical Micelle Concentration (CMC) | 0.16 - 0.19 mM in water.[1][11][17] The CMC can range from 100-600 µM.[18][19][20][21] It decreases in the presence of NaCl.[17][22] | [1][11][17][18][19][20][21][22] |

| Aggregation Number | 78 - 149 | [11][18][19][22] |

| Micellar Weight | 50,000 - 72,000 Da | [18][19][20][22] |

| Optical Rotation | [a]D²⁰ = +46 ± 2° (c=1 in Water); [a]D²⁵ = +47.7° (10 mg/ml in Methanol) | [10][11] |

Chemical Properties

| Property | Value | References |

| Chemical Name | dodecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside | [16][23] |

| Synonyms | DDM, Lauryl Maltoside, n-Dodecyl-β-D-maltopyranoside | [3][13][16][19][22] |

| CAS Number | 69227-93-6 | [3][6][11][13][19] |

| Purity | Typically ≥98% or ≥99% (HPLC) | [6][9][10][20] |

| Stability | The solid form is stable for years when stored at -20°C.[16] Stock solutions are stable for up to 3 months at 4°C.[18] It is recommended not to store aqueous solutions for more than one day.[16] The solid material is hygroscopic.[13][15] | [13][15][16][18] |

| Incompatible Materials | Strong oxidizing agents. | [7][13] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | [13] |

Key Applications in Research

n-Dodecyl-β-D-maltoside is a premier detergent for the study of membrane proteins.[1] Its gentle nature is crucial for extracting these proteins from their native lipid environment while maintaining their structural integrity and biological function.[1][4] This makes DDM an indispensable tool for various analytical techniques:

-

Structural Biology: DDM is the most commonly used detergent for membrane protein purification and crystallization.[24] A significant number of membrane protein structures deposited in the Protein Data Bank were determined using DDM for solubilization.[4] It is highly valued in X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) studies.[1][5][25]

-

Enzyme Assays: DDM helps to stabilize and, in some cases, activate enzymes, making it compatible with a wide range of functional assays where ionic detergents might interfere.[1][14]

-

Protein Refolding: It can facilitate the refolding of denatured proteins, helping them regain their native conformation and activity.[2][17][19]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

The CMC is a fundamental property of any detergent. It can be determined by observing a sharp change in a physical property of the detergent solution. The fluorescence dye method is highly sensitive and widely used.[26][27]

Principle: A fluorescent probe, such as Nile Red or Pyrene, exhibits different fluorescence properties in polar (aqueous) versus non-polar (hydrophobic) environments.[26][27] Below the CMC, the probe is in an aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the newly formed micelles, causing a measurable shift in its fluorescence emission spectrum or intensity.[26]

Materials:

-

n-Dodecyl-β-D-maltoside (DDM)

-

Fluorescent probe (e.g., Nile Red or Pyrene)

-

High-purity water

-

Spectrofluorometer

-

Volumetric flasks and cuvettes

Methodology:

-

Prepare a Stock Solution of the Fluorescent Probe: Dissolve the fluorescent probe in a suitable organic solvent to create a concentrated stock solution.

-

Prepare a Series of DDM Solutions: Create a series of aqueous solutions with varying concentrations of DDM, spanning a range both below and above the expected CMC (e.g., from 0.01 mM to 1.0 mM).

-

Add the Fluorescent Probe: To each DDM solution, add a small, constant aliquot of the probe stock solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Equilibration: Allow the solutions to equilibrate for a set period to ensure the probe has partitioned appropriately.

-

Fluorescence Measurement: Measure the fluorescence emission of each sample using a spectrofluorometer.[26] For Nile Red, the wavelength range is typically 590 to 700 nm.[26]

-

Data Analysis: Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for probes like Pyrene) against the logarithm of the DDM concentration.[27]

-

CMC Determination: The resulting plot will show two distinct linear regions. The point where these two lines intersect corresponds to the CMC.[27]

Other Methods:

-

Surface Tension Measurement: The surface tension of a detergent solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. The CMC is the concentration at the inflection point of the surface tension vs. log concentration curve.[27]

-

Conductivity Measurement: For ionic detergents, the conductivity of the solution changes at the CMC due to the lower mobility of micelles compared to free monomers. This method is not suitable for non-ionic detergents like DDM.[27][28]

-

Light Scattering: The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates.[28]

Visualizations: Workflows and Concepts

The following diagrams illustrate key concepts and workflows related to the use of n-Dodecyl-β-D-maltoside.

Caption: Experimental workflow for membrane protein solubilization using DDM.

Caption: Conceptual diagram of micelle formation at the Critical Micelle Concentration (CMC).

Caption: Role of DDM in the structural analysis of a membrane receptor from a signaling pathway.

Safety and Handling

n-Dodecyl-β-D-maltoside is classified as an irritant.[7][23][29]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23][29][30]

-

Precautionary Measures: Avoid breathing dust.[23][30] Wash hands thoroughly after handling.[23][29] Wear protective gloves, eye protection, and face protection.[29][30] Use in a well-ventilated area.[30]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[29][31] If on skin, wash with plenty of soap and water.[29][31] If inhaled, move to fresh air.[29][31]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[3][7][16]

This product is intended for research use only and is not for human or veterinary use.[17][23] A complete Safety Data Sheet (SDS) should be reviewed before use.[16]

References

- 1. nbinno.com [nbinno.com]

- 2. goldbio.com [goldbio.com]

- 3. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]

- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 7. chembk.com [chembk.com]

- 8. dodecyl beta-D-maltoside | C24H46O11 | CID 114880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enzo Life Sciences this compound (high purity) (1g). CAS: | Fisher Scientific [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound (DDM), n-dodecyl-beta-D-maltopyranoside, powder | C24H46O11 | CID 124196217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. adipogen.com [adipogen.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. agscientific.com [agscientific.com]

- 20. n- Dodecyl-b-D-maltoside, Ultrol Grade - CAS 69227-93-6 - Calbiochem CAS 69227-93-6 is a non-ionic detergent similar to n-octyl-b-D-glucopyranoside; however, increased alkyl chain length has been shown to increase thermal stability of lipid-free rhodopsin in solution. 69227-93-6 [sigmaaldrich.com]

- 21. n-Dodecyl-β-D-maltoside Detergent | AAT Bioquest [aatbio.com]

- 22. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]

- 25. Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. | Semantic Scholar [semanticscholar.org]

- 26. mattersofmatter.eu [mattersofmatter.eu]

- 27. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 28. justagriculture.in [justagriculture.in]

- 29. bio.vu.nl [bio.vu.nl]

- 30. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 31. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

n-Dodecyl-β-D-Maltoside (DDM): A Technical Guide for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

n-Dodecyl-β-D-maltoside (DDM) is a non-ionic detergent widely recognized for its gentle yet effective properties in the study of membrane proteins. Its unique molecular structure, featuring a hydrophilic maltose (B56501) head group and a twelve-carbon alkyl chain, makes it an indispensable tool for solubilizing, stabilizing, and characterizing these challenging proteins without causing denaturation.[1] This guide provides an in-depth overview of DDM's properties, mechanisms, and applications, complete with detailed protocols and visualizations to aid in experimental design.

Physicochemical Properties of DDM

The efficacy of a detergent is largely determined by its physicochemical characteristics. DDM's low critical micelle concentration (CMC) and high aggregation number contribute to the formation of stable micelles that are crucial for maintaining the structural integrity and function of membrane proteins.[2]

| Property | Value | References |

| Molecular Weight | 510.63 g/mol | [3] |

| Critical Micelle Concentration (CMC) | 0.15 - 0.17 mM in H₂O (20-25°C) | [2][3][4][5][6] |

| Aggregation Number | 78 - 149 | [7] |

| Micelle Molecular Weight | ~50,000 - 70,000 Da | [5][8] |

| Appearance | White powder | [5] |

| Solubility | 50 mg/mL in water | [5] |

Mechanism of Action: Membrane Solubilization

The primary function of DDM is to extract membrane proteins from their native lipid bilayer environment and encapsulate them in detergent micelles. This process mimics the hydrophobic core of the cell membrane, thereby preserving the protein's native conformation.

The solubilization process can be visualized as a stepwise mechanism:

-

Partitioning: DDM monomers insert themselves into the lipid bilayer.

-

Saturation: As the DDM concentration increases, the membrane becomes saturated, leading to the formation of mixed lipid-detergent micelles.

-

Solubilization: The lipid bilayer is disrupted, and the membrane protein is encapsulated within a DDM micelle, which may also contain some native lipids essential for the protein's function and stability.[9]

Caption: Mechanism of membrane protein solubilization by DDM detergent.

Key Applications in Research and Drug Development

DDM's mild, non-denaturing properties make it a preferred choice for a wide range of applications.[1]

-

Solubilization and Purification: DDM is highly effective at extracting a diverse array of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels, from their native membranes.[1][2] It is often the first detergent to try in initial solubilization screening tests.[9]

-

Structural Biology: DDM is extensively used in X-ray crystallography and cryo-electron microscopy (cryo-EM) to facilitate high-resolution structural analysis.[1][2] Its ability to form stable and homogenous protein-detergent complexes is critical for obtaining well-ordered crystals and high-quality cryo-EM reconstructions.[6][10]

-

Functional Assays: By preserving the native conformation and activity of membrane proteins, DDM enables reliable functional studies.[2] It is compatible with many biological assays where ionic detergents might interfere.[1]

-

Stabilization: DDM is known to stabilize fragile membrane proteins, preventing aggregation and maintaining their activity over time.[2][4] For particularly unstable proteins, DDM is often used in combination with additives like cholesterol hemisuccinate (CHS).[4]

Detailed Experimental Protocols

A successful membrane protein purification project relies on a carefully optimized protocol. Below is a general workflow for the extraction and purification of a His-tagged membrane protein using DDM.

Caption: General experimental workflow for membrane protein purification using DDM.

Membrane Preparation

This protocol is adapted for E. coli expression systems.

-

Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., Tris-HCl, NaCl, protease inhibitors). Lyse cells using a high-pressure homogenizer or microfluidizer.[11]

-

Clarification: Centrifuge the lysate at a low speed (e.g., 20,000 x g) to remove cell debris.[11]

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 125,000 x g) to pellet the cell membranes.[11]

-

Homogenization: Resuspend the membrane pellet in a storage buffer. The total protein concentration should be determined.[11]

Solubilization

The concentration of DDM is a critical parameter that must be optimized for each specific protein.

-

Detergent Addition: Dilute the membrane preparation to a protein concentration of 1-2 mg/mL. Add DDM from a concentrated stock solution (e.g., 10% w/v) to a final concentration typically around 1% (w/v).[12][13] This concentration is significantly above the CMC to ensure efficient membrane disruption.[12]

-

Incubation: Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C) to allow for complete solubilization.[9]

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any non-solubilized material. The supernatant now contains the solubilized membrane protein.[9]

Purification and Detergent Exchange

Affinity chromatography is a common method for purifying tagged membrane proteins. This step also allows for the exchange of detergents if required for downstream applications.

-

Column Equilibration: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column with a buffer containing DDM at a concentration 3-5 times its CMC.[12][14]

-

Binding: Load the clarified supernatant onto the column. The His-tagged protein will bind to the resin.

-

Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.[14]

-

Detergent Exchange (Optional): If a different detergent is required, the column can be washed with 10-20 column volumes of a buffer containing the new detergent. This is particularly effective when moving from a low CMC detergent like DDM to a high CMC detergent.[10]

-

Elution: Elute the purified protein using a buffer containing a competitive agent, such as imidazole, and the desired final detergent.[14]

Case Study: G-Protein Coupled Receptor (GPCR) Signaling

DDM has been instrumental in the structural and functional elucidation of numerous GPCRs, a major class of drug targets. By stabilizing the receptor in its native fold, DDM allows for the study of ligand binding and subsequent conformational changes that lead to G-protein activation.

Caption: A simplified GPCR signaling pathway studied using DDM-solubilized receptors.

Conclusion

n-Dodecyl-β-D-maltoside is a powerful and versatile non-ionic detergent that has become a cornerstone of membrane protein research. Its gentle nature, coupled with its effectiveness in solubilizing and stabilizing a wide variety of membrane proteins, makes it an excellent choice for both initial screening and large-scale preparations.[4][7] A thorough understanding of its properties and the optimization of experimental protocols are key to successfully leveraging DDM for the structural and functional characterization of membrane proteins, ultimately advancing the frontiers of biology and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. 正十二烷基β-D-麦芽糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis [mdpi.com]

- 7. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]

- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 14. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of n-Dodecyl-β-D-maltoside (DDM) in Modern Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biochemistry, the study of membrane proteins presents a formidable challenge. These proteins, embedded within the lipid bilayer of cells, are crucial for a vast array of biological functions, including signal transduction, nutrient transport, and cellular adhesion. Consequently, they represent a major class of targets for therapeutic drug development. However, their hydrophobic nature necessitates their extraction from the native membrane environment for in-vitro characterization, a process that can easily lead to denaturation and loss of function. The choice of detergent for this solubilization step is therefore of paramount importance. Among the arsenal (B13267) of available detergents, n-Dodecyl-β-D-maltoside (DDM) has emerged as a workhorse in the field, prized for its gentle yet effective properties. This technical guide provides a comprehensive overview of the applications of DDM in biochemistry, with a focus on its use in the study of membrane proteins. We will delve into its physicochemical properties, provide detailed experimental protocols, present comparative data, and visualize key biochemical pathways and workflows where DDM plays a central role.

The Properties of an Ideal Detergent: Why DDM Excels

The utility of a detergent in membrane protein research is dictated by its ability to mimic the native lipid bilayer, thereby maintaining the protein's structural integrity and biological activity. DDM, a non-ionic detergent, possesses several key characteristics that make it highly suitable for this purpose. Its structure consists of a hydrophilic maltose (B56501) headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to disrupt the lipid membrane and form micelles that encapsulate the hydrophobic transmembrane domains of proteins, while the hydrophilic headgroups interact with the aqueous solvent.

One of the most critical properties of a detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. DDM exhibits a low CMC, which is advantageous as it means that a lower concentration of free detergent is present in the solution, reducing the likelihood of protein denaturation.

Quantitative Analysis of Detergent Performance

The selection of an appropriate detergent is often an empirical process, with the stability and activity of the target protein being the ultimate arbiters of success. The following tables summarize quantitative data from studies comparing the efficacy of DDM with other commonly used detergents.

| Detergent | Critical Micelle Concentration (CMC) (% w/v) | Micelle Molecular Weight (kDa) |

| DDM | 0.0087 | 80-150 |

| DM | 0.087 | 69 |

| OG | 0.53 | 30-100 |

| LDAO | 0.023 | 76 |

| Triton X-100 | 0.01 | 60-90 |

| UDM | 0.029 | 71 |

| Data compiled from various sources.[1] |

Table 1: Physicochemical Properties of Common Detergents. This table provides a comparison of the Critical Micelle Concentration (CMC) and micelle molecular weight for DDM and several other detergents commonly used in membrane protein biochemistry.

| Protein | Detergent | Melting Temperature (Tm) (°C) |

| MdtM | DDM | 55 ± 1.0 |

| MdtM | UDM | 44 ± 0.6 |

| MdtM | DM | 45 ± 0.8 |

| Data from a study on the MdtM multidrug resistance transporter.[2] |

Table 2: Thermostability of the MdtM Transporter in Different Detergents. This table presents the melting temperatures (Tm) of the MdtM protein when purified in DDM, UDM, and DM, highlighting the superior stabilizing effect of DDM in this case.[2]

Experimental Protocols: Harnessing the Power of DDM

The following are detailed methodologies for the solubilization and purification of different classes of membrane proteins using DDM. These protocols are based on established procedures from the scientific literature and serve as a starting point for optimization for specific proteins of interest.

Protocol 1: Solubilization and Purification of a Membrane Transporter (MexB)

This protocol describes the extraction and purification of the MexB multidrug resistance protein, a member of the Resistance-Nodulation-Division (RND) family of transporters.[3]

1. Membrane Preparation:

- Grow E. coli cells expressing the target protein and harvest by centrifugation.

- Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, 300 mM NaCl, 5% glycerol) with protease inhibitors.

- Lyse the cells using a French press or sonication.

- Remove cell debris by centrifugation at 10,000 x g for 30 minutes at 4°C.

- Isolate the membrane fraction from the supernatant by ultracentrifugation at 150,000 x g for 1 hour at 4°C.

- Wash the membrane pellet with the resuspension buffer to remove soluble proteins.

2. Solubilization:

- Resuspend the membrane pellet in the resuspension buffer.

- Add a concentrated stock solution of DDM to a final concentration of 2% (w/v).

- Incubate the mixture for 2 hours at 4°C with gentle rocking.

- Pellet the unsolubilized material by ultracentrifugation at 150,000 x g for 40 minutes at 4°C. The supernatant now contains the solubilized protein-DDM complexes.

3. Affinity Purification (IMAC):

- Equilibrate a Ni-NTA or Talon metal affinity resin with a binding buffer containing a lower concentration of DDM (e.g., 0.2% w/v DDM, 50 mM Sodium Phosphate, pH 7.0, 300 mM NaCl, 5% glycerol).

- Incubate the supernatant containing the solubilized protein with the equilibrated resin for 1 hour at 4°C.

- Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.

- Elute the purified protein using an elution buffer containing imidazole (B134444) (e.g., 250 mM) and 0.2% (w/v) DDM.

Protocol 2: Solubilization and Purification of a Ligand-Gated Ion Channel (GABAA Receptor)

This protocol details the purification of the human γ-aminobutyric acid type A (GABAA) receptor, a pentameric ligand-gated ion channel.[4] This method highlights the common practice of using DDM in conjunction with cholesteryl hemisuccinate (CHS) for enhanced stability.

1. Membrane Preparation:

- Harvest HEK293 cells expressing the FLAG-tagged GABAA receptor.

- Prepare membranes as described in Protocol 1.

2. Solubilization:

- Resuspend the membrane pellet in a base buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 5 mM KCl, 5 mM MgCl2, 4 mM EDTA, 10% (v/v) glycerol).

- Slowly add a stock solution of DDM/CHS to final concentrations of 1% (w/v) DDM and 0.25% (w/v) CHS.

- Stir the mixture vigorously for 2.5 hours at 4°C.

- Clarify the solubilized material by centrifugation at 20,000 rpm for 30 minutes.

3. Affinity Purification (Anti-FLAG):

- Equilibrate an anti-FLAG affinity column with a protein buffer containing 0.05% (w/v) DDM and 0.0125% (w/v) CHS in the base buffer.

- Load the solubilized protein onto the column.

- Wash the column extensively with the protein buffer.

- Elute the purified receptor by competition with a FLAG peptide solution (e.g., 0.15 mg/mL).

Visualizing the Context: Signaling Pathways and Experimental Workflows

To fully appreciate the role of DDM in biochemical research, it is essential to visualize the biological processes and experimental procedures in which it is employed. The following diagrams, rendered in the DOT language for Graphviz, illustrate a generic GPCR signaling pathway, a model for ion channel gating, and a typical workflow for structural analysis of a membrane protein using cryo-electron microscopy (cryo-EM).

References

- 1. pure.rug.nl [pure.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of membrane protein solubilization with DDM

An In-depth Technical Guide to the Core Principles of Membrane Protein Solubilization with n-Dodecyl-β-D-maltoside (DDM)

Introduction